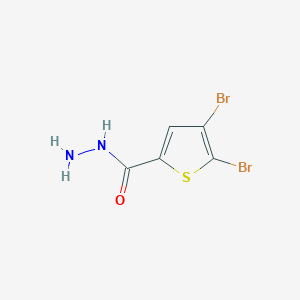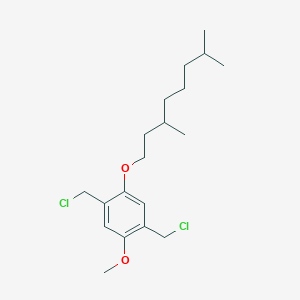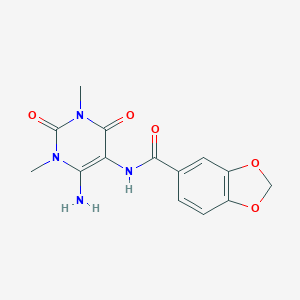
1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl) is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as topoisomerase II and tyrosine kinase, which are involved in cell growth and division. This inhibition leads to the death of cancer cells.
Biochemical and Physiological Effects:
1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl) has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and division of cancer cells. In addition, it has been studied for its potential neuroprotective effects in the treatment of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl) in lab experiments is its potential therapeutic applications. It has been found to have anti-cancer properties and has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. However, one limitation is its potential toxicity. Further studies are needed to determine the safe and effective dosage of this compound.
Orientations Futures
There are several future directions for the study of 1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl). One direction is the development of more effective and less toxic derivatives of this compound. Another direction is the study of its potential use in combination with other anti-cancer drugs to enhance its therapeutic effects. Additionally, further research is needed to determine the exact mechanism of action of this compound and its potential neuroprotective effects in the treatment of Alzheimer's disease and Parkinson's disease.
In conclusion, 1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl) is a chemical compound that has potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in the field of medicine.
Méthodes De Synthèse
The synthesis of 1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl) involves the reaction of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid with N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl) chloride. The product is then purified using column chromatography.
Applications De Recherche Scientifique
1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl) has been studied for its potential therapeutic applications. It has been found to have anti-cancer properties, specifically in the treatment of leukemia and breast cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
166115-71-5 |
|---|---|
Formule moléculaire |
C14H14N4O5 |
Poids moléculaire |
318.28 g/mol |
Nom IUPAC |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H14N4O5/c1-17-11(15)10(13(20)18(2)14(17)21)16-12(19)7-3-4-8-9(5-7)23-6-22-8/h3-5H,6,15H2,1-2H3,(H,16,19) |
Clé InChI |
DPJZBPGRAMDDOV-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC3=C(C=C2)OCO3)N |
SMILES canonique |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC3=C(C=C2)OCO3)N |
Synonymes |
1,3-Benzodioxole-5-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




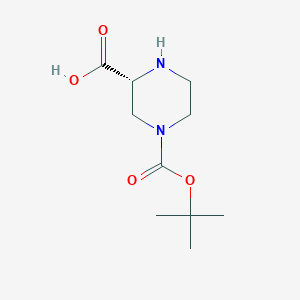
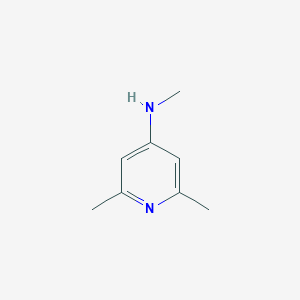
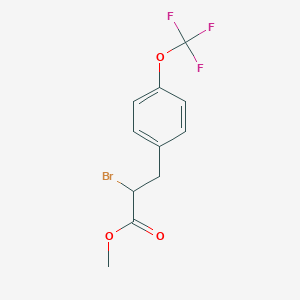
![2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile](/img/structure/B62373.png)
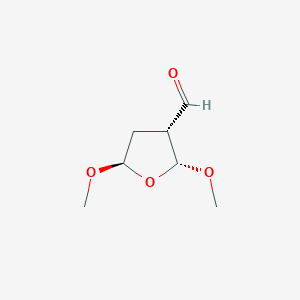

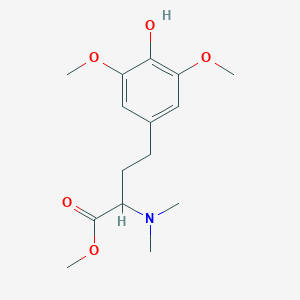
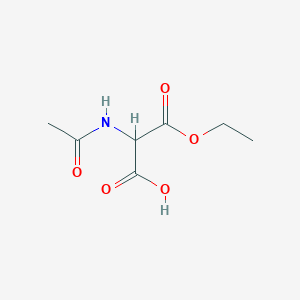
![3,4,6-Trimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B62385.png)
![N-[2-(Dansylamino)ethyl]maleimide](/img/structure/B62389.png)
![[(2S,3R)-3-[(1S,2R,4Ar,4bR,7S,8aR,10aR)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4b,8,8,10a-tetramethyl-2'-oxospiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate](/img/structure/B62390.png)
